Benzyl(1-fluoro-2-methylpropan-2-yl)amine
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Overview
Description
Benzyl(1-fluoro-2-methylpropan-2-yl)amine is an organic compound with the molecular formula C11H16FN It is a benzylamine derivative where the amine group is attached to a benzyl group and a fluorinated isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(1-fluoro-2-methylpropan-2-yl)amine typically involves the reaction of benzylamine with 1-fluoro-2-methylpropan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Benzyl(1-fluoro-2-methylpropan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
Benzyl(1-fluoro-2-methylpropan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl(1-fluoro-2-methylpropan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated isopropyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analogue without the fluorinated isopropyl group.
1-Fluoro-2-methylpropan-2-ylamine: Lacks the benzyl group.
N-ethyl-N-methylethanamine: Another amine with different alkyl substituents
Uniqueness
Benzyl(1-fluoro-2-methylpropan-2-yl)amine is unique due to the presence of both a benzyl group and a fluorinated isopropyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions, making it valuable in various research and industrial applications .
Biological Activity
Benzyl(1-fluoro-2-methylpropan-2-yl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C12H16FN
- Molecular Weight : 195.26 g/mol
- Structure : The compound features a benzyl group attached to a fluorinated isopropyl amine, which may influence its interaction with biological targets.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized as follows:
-
Anticancer Activity
- Recent studies indicate that compounds with similar structures have demonstrated significant anticancer properties. For instance, analogs targeting the USP1/UAF1 deubiquitinase complex have shown promise in inhibiting tumor growth in non-small cell lung cancer models . This suggests that this compound might share similar mechanisms of action.
- Antioxidant Properties
- Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Deubiquitinases : The compound may inhibit deubiquitinating enzymes like USP1, leading to increased levels of ubiquitinated proteins that are crucial for regulating cell cycle and apoptosis in cancer cells .
- Radical Scavenging : The presence of the benzyl moiety enhances the compound's ability to donate electrons, thereby neutralizing free radicals and reducing oxidative damage .
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
Properties
CAS No. |
228547-65-7 |
---|---|
Molecular Formula |
C11H16FN |
Molecular Weight |
181.25 g/mol |
IUPAC Name |
N-benzyl-1-fluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 |
InChI Key |
JGQYMJSAUXIUDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CF)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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